molecular formula C26H20ClN3O2S B2589117 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 866340-73-0

2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No. B2589117
CAS RN: 866340-73-0
M. Wt: 473.98
InChI Key: KHBDUWXSIBSWIB-UHFFFAOYSA-N
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Description

The compound “2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide” is a derivative of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine . It has been synthesized and evaluated as a potential cytotoxic agent . The structure of the compound was established based on spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of this compound is significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and further condensation .

Scientific Research Applications

properties

IUPAC Name

2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-30(20-10-6-3-7-11-20)23(31)16-33-26-21-15-18-14-19(27)12-13-22(18)32-25(21)28-24(29-26)17-8-4-2-5-9-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBDUWXSIBSWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide

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